2'-Deoxyadenosine-d1-1 (monohydrate) 2'-Deoxyadenosine-d1-1 (monohydrate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16638486
InChI: InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i4D;
SMILES:
Molecular Formula: C10H15N5O4
Molecular Weight: 270.26 g/mol

2'-Deoxyadenosine-d1-1 (monohydrate)

CAS No.:

Cat. No.: VC16638486

Molecular Formula: C10H15N5O4

Molecular Weight: 270.26 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxyadenosine-d1-1 (monohydrate) -

Molecular Formula C10H15N5O4
Molecular Weight 270.26 g/mol
IUPAC Name (2R,3S,5R)-5-(6-amino-8-deuteriopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate
Standard InChI InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i4D;
Standard InChI Key WZJWHIMNXWKNTO-AFXURTBZSA-N
Isomeric SMILES [2H]C1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N.O
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O

Chemical Structure and Physicochemical Properties

Molecular Composition and Isotopic Labeling

2'-Deoxyadenosine-d1-1 (monohydrate) belongs to the class of purine deoxyribonucleosides, with the molecular formula C10H12DN5O3H2O\text{C}_{10}\text{H}_{12}\text{DN}_5\text{O}_3 \cdot \text{H}_2\text{O} and a molecular weight of 270.28 g/mol . The compound consists of adenine—a bicyclic purine base—linked to a deoxyribose sugar via a β-N-glycosidic bond. The "d1" designation indicates a single deuterium substitution, typically at the 1' position of the deoxyribose moiety, though positional specificity may vary depending on synthetic methods . The monohydrate form includes one water molecule crystallized within the lattice, stabilizing the structure through hydrogen bonding .

Key physicochemical properties include:

  • Melting Point: 185–187°C

  • Solubility: Highly soluble in water and polar solvents such as methanol .

  • Appearance: White to light beige crystalline powder .

Table 1: Physicochemical Specifications of 2'-Deoxyadenosine-d1-1 (Monohydrate)

PropertyValue
Molecular FormulaC10H12DN5O3H2O\text{C}_{10}\text{H}_{12}\text{DN}_5\text{O}_3 \cdot \text{H}_2\text{O}
Molecular Weight270.28 g/mol
Melting Point185–187°C
Storage ConditionsRefrigerated (2–8°C)
Purity (HPLC)≥98.5%

Crystallographic and Conformational Features

X-ray diffraction studies of non-deuterated 2'-deoxyadenosine monohydrate reveal a β-anomeric configuration, where the nucleobase adopts an anti conformation relative to the sugar moiety . In contrast, the α-anomer—a γ-irradiation byproduct—exhibits a syn conformation and distinct hydrogen-bonding patterns . For the deuterated variant, isotopic substitution minimally alters the crystal lattice but enhances vibrational mode resolution in spectroscopic analyses .

The sugar pucker of β-2'-deoxyadenosine monohydrate is typically C3'-endo (N-type), contributing to DNA's B-form helix . Deuterium incorporation at the 1' position may subtly influence sugar pseudorotation phases, though this remains an area of active investigation .

Synthesis and Isotopic Labeling Strategies

General Synthesis of 2'-Deoxyadenosine Monohydrate

The non-deuterated form is synthesized via glycosylation of NN-benzoyladenine with Hoffer’s chlorosugar, followed by deprotection under basic conditions . This method yields an anomeric mixture, requiring chromatographic separation to isolate the β-anomer .

Deuterium Incorporation Techniques

Deuterated analogs like 2'-deoxyadenosine-d1-1 are typically prepared through:

  • Chemical Exchange: Reacting 2'-deoxyadenosine with deuterated solvents (e.g., D2_2O) under controlled pH to replace specific hydrogens .

  • Enzymatic Synthesis: Using deuterated substrates in enzymatic reactions to achieve site-specific labeling .

Isotopic purity is verified via mass spectrometry and 1H^1\text{H}-NMR, where deuterium substitution eliminates specific proton signals .

Biological Roles and Research Applications

DNA Synthesis and Repair

As a DNA precursor, 2'-deoxyadenosine monohydrate participates in replication and repair mechanisms. Its deuterated form enables tracking of nucleotide incorporation kinetics using techniques such as isotope-ratio mass spectrometry .

Metabolic Studies

Under energy stress, cells metabolize deoxyadenosine via salvage pathways. Deuterium labeling allows precise monitoring of adenosine analog uptake and conversion, elucidating mechanisms in diseases like mitochondrial disorders .

Structural Biology and Drug Design

The compound’s deuterated form enhances neutron crystallography studies, providing high-resolution maps of hydrogen/deuterium positions in enzyme-active sites . This is critical for designing inhibitors targeting DNA-processing enzymes .

Comparative Analysis with Related Nucleosides

Table 2: Structural and Functional Comparison of Selected Deoxyribonucleosides

CompoundBaseSugar ConfigurationBiological Role
2'-DeoxyadenosineAdenineβ-d-deoxyriboseDNA synthesis, cAMP modulation
2'-DeoxyguanosineGuanineβ-d-deoxyriboseDNA synthesis
α-2'-DeoxyadenosineAdenineα-d-deoxyriboseRadiation product, anomeric DNA
AdenosineAdenineβ-d-riboseEnergy transfer (ATP/ADP)

Key distinctions include:

  • Sugar Configuration: β-d-deoxyribose in DNA vs. β-d-ribose in RNA .

  • Anomeric Effects: α-anomers exhibit altered hydrogen-bonding networks and syn nucleobase conformations, as observed in γ-irradiated DNA .

Quality Control and Analytical Characterization

Pharmaceutical-grade 2'-deoxyadenosine monohydrate undergoes rigorous testing:

  • HPLC Purity: ≥98.5% .

  • Water Content: ≤8% (Karl Fischer) .

  • Heavy Metals: ≤10 ppm (as lead) .

Deuterated variants require additional isotopic purity assessments, often employing 2H^2\text{H}-NMR and high-resolution mass spectrometry .

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